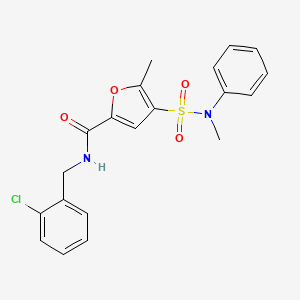
N-(2-chlorobenzyl)-5-methyl-4-(N-methyl-N-phenylsulfamoyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-5-methyl-4-(N-methyl-N-phenylsulfamoyl)furan-2-carboxamide is a synthetic compound used in scientific research. It is commonly referred to as CBX or CBX-2. This compound has been found to have various biochemical and physiological effects and has been used in multiple studies to investigate its mechanism of action.
Mécanisme D'action
The mechanism of action of CBX-2 involves its ability to bind to the active site of enzymes and proteins, inhibiting their activity. CBX-2 has been found to bind to the zinc ion in the active site of carbonic anhydrase, inhibiting its catalytic activity. CBX-2 has also been found to inhibit the activity of metalloproteinases by binding to the zinc ion in their active site.
Biochemical and Physiological Effects:
CBX-2 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and invasion of cancer cells in vitro. CBX-2 has also been found to reduce inflammation in animal models of arthritis. Additionally, CBX-2 has been found to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CBX-2 in lab experiments is its ability to inhibit the activity of enzymes and proteins with high selectivity. This allows researchers to investigate the specific role of a particular enzyme or protein in a biological process. However, one limitation of using CBX-2 is its potential toxicity. CBX-2 has been found to be toxic to certain cell types at high concentrations.
Orientations Futures
There are several future directions for the use of CBX-2 in scientific research. One direction is the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is the development of CBX-2 derivatives with improved selectivity and reduced toxicity. Additionally, CBX-2 could be used to investigate the role of specific enzymes and proteins in other biological processes such as metabolism and signal transduction.
Méthodes De Synthèse
The synthesis of CBX-2 involves the reaction of 2-chlorobenzylamine with 5-methyl-4-(N-methyl-N-phenylsulfamoyl)furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified by column chromatography to obtain pure CBX-2.
Applications De Recherche Scientifique
CBX-2 has been used in multiple studies as a tool to investigate the mechanism of action of various proteins and enzymes. It has been found to inhibit the activity of certain enzymes such as carbonic anhydrase and metalloproteinases. CBX-2 has also been used to investigate the role of certain proteins in cancer and inflammation.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-14-19(28(25,26)23(2)16-9-4-3-5-10-16)12-18(27-14)20(24)22-13-15-8-6-7-11-17(15)21/h3-12H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYYKXHZINEDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
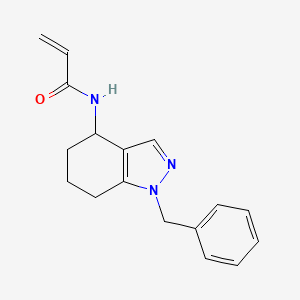
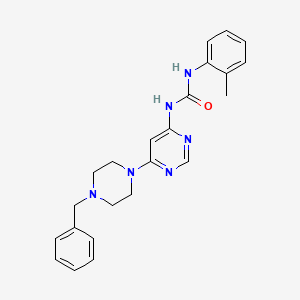
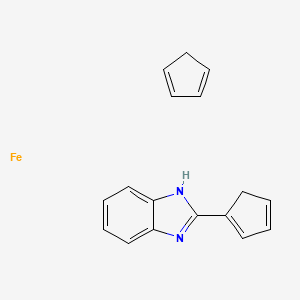
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718235.png)
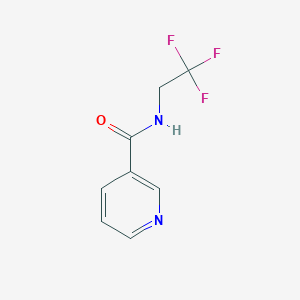

![7-(tert-butyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2718241.png)
![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B2718242.png)
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2718243.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2718245.png)
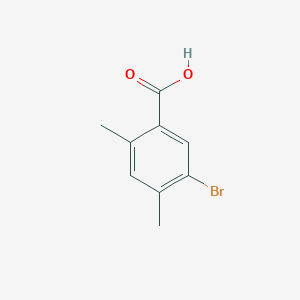
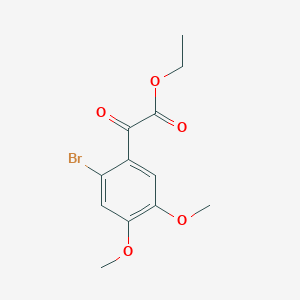
![7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2718252.png)
![(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2718255.png)
